[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C9H21NOSi·HCl. It is characterized by the presence of an amino group, a trimethylsilylmethyl group, and a cyclobutyl ring, making it a unique structure in organic chemistry. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclobutyl ring. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Introduction of the Trimethylsilylmethyl Group: The trimethylsilylmethyl group is introduced via a silylation reaction. This step usually involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride involves its interaction with molecular targets through its amino and trimethylsilylmethyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclobutyl ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [1-Amino-3-(trimethylsilylmethyl)cyclopentyl]methanol;hydrochloride
- [1-Amino-3-(trimethylsilylmethyl)cyclohexyl]methanol;hydrochloride
- [1-Amino-3-(trimethylsilylmethyl)cyclopropyl]methanol;hydrochloride
Uniqueness
Compared to these similar compounds, [1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NOSi.ClH/c1-12(2,3)6-8-4-9(10,5-8)7-11;/h8,11H,4-7,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETZNOVJYVYEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.